

An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(2-

Compound Name: *Cyanophenylmethoxy)phenylboronic acid*

Cat. No.: B580871

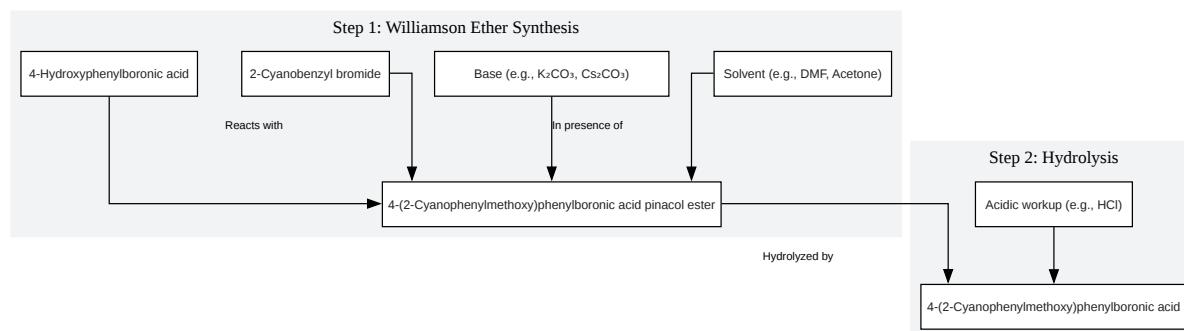
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-Cyanophenylmethoxy)phenylboronic acid**, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document compiles foundational knowledge, proposes detailed experimental protocols based on established methodologies for analogous structures, and explores its potential applications.

Chemical Identity and Properties

4-(2-Cyanophenylmethoxy)phenylboronic acid is a derivative of phenylboronic acid featuring a cyanobenzyl ether moiety. This unique combination of a boronic acid group, a versatile handle for cross-coupling reactions, and a cyanophenyl group, a common pharmacophore, makes it a valuable building block in medicinal chemistry and materials science.


Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid	Fluorochem[1]
CAS Number	1256358-43-6	Fluorochem[1], CRO SPLENDID LAB[2]
Molecular Formula	C ₁₄ H ₁₂ BNO ₃	Fluorochem[1], CRO SPLENDID LAB[2]
Molecular Weight	253.06 g/mol	CRO SPLENDID LAB[2]
Canonical SMILES	N#CC1=CC=CC=C1COC1=C C=C(B(O)O)C=C1	Fluorochem[1]
InChI	InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2	Fluorochem[1]
Predicted logP	2.5 - 3.5	(Predicted)
Predicted pKa	8.5 - 9.5 (Boronic Acid)	(Predicted)
Appearance	White to off-white solid	(Typical for phenylboronic acids)
Solubility	Soluble in methanol, DMSO, and THF; sparingly soluble in water.	(Typical for phenylboronic acids)

Proposed Synthesis Protocol

A plausible and efficient synthetic route to **4-(2-Cyanophenylmethoxy)phenylboronic acid** involves a two-step process: a Williamson ether synthesis followed by a borylation reaction. This approach leverages readily available starting materials.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-(2-Cyanophenylmethoxy)phenylboronic acid**.

Detailed Methodology

Step 1: Synthesis of **4-(2-Cyanophenylmethoxy)phenylboronic acid** pinacol ester (Williamson Ether Synthesis)

- To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K_2CO_3 , 2.0 eq) or cesium carbonate (Cs_2CO_3 , 1.5 eq).[3][4][5][6]
- Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
- Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.

- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

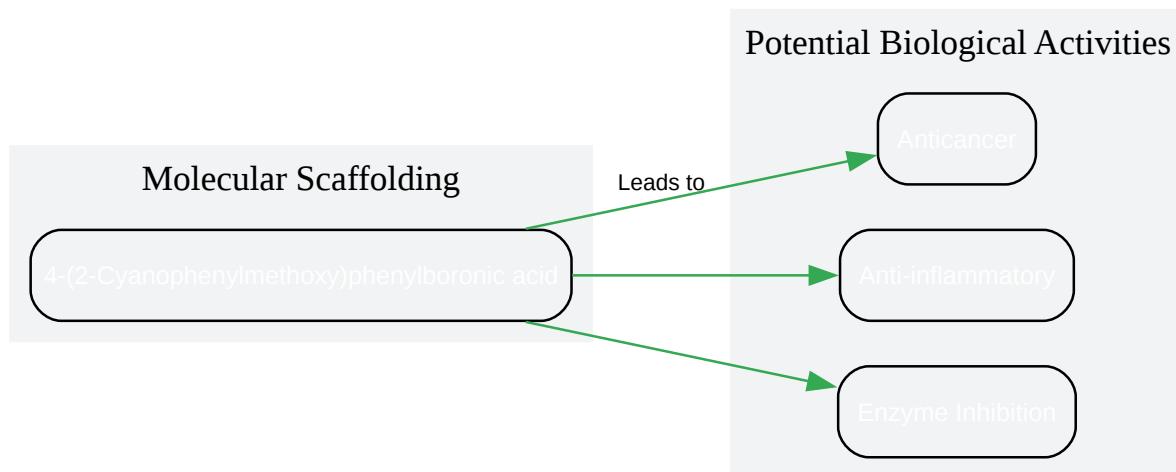
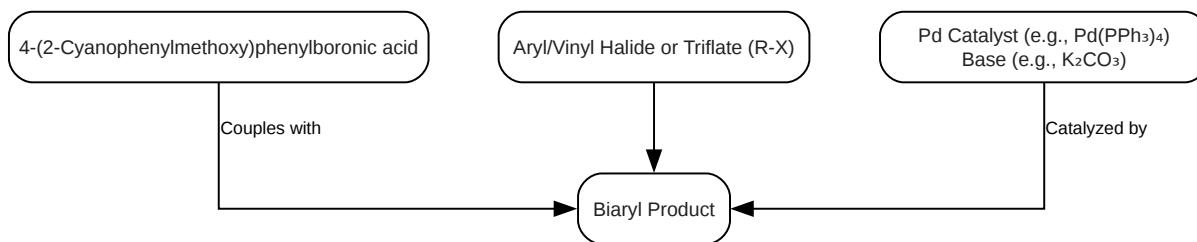
Step 2: Hydrolysis to **4-(2-Cyanophenylmethoxy)phenylboronic acid**

- Dissolve the purified **4-(2-Cyanophenylmethoxy)phenylboronic acid** pinacol ester in a mixture of tetrahydrofuran (THF) and water.
- Add an acid, such as 2M hydrochloric acid, and stir the mixture vigorously at room temperature.
- Monitor the deprotection by TLC.
- Once the reaction is complete, remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield **4-(2-Cyanophenylmethoxy)phenylboronic acid**. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not readily available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data



Technique	Predicted Chemical Shifts / m/z
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.05 (s, 2H, B(OH) ₂), 7.90 (d, J=8.0 Hz, 1H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (t, J=7.6 Hz, 1H, Ar-H), 7.55 (d, J=7.6 Hz, 1H, Ar-H), 7.50 (t, J=7.6 Hz, 1H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 5.30 (s, 2H, OCH ₂).
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 160.5, 140.0, 135.5, 133.5, 133.0, 129.0, 128.0, 118.0, 115.0, 112.0, 69.0. (Note: Carbon attached to boron may be broad or not observed).
Mass Spec (ESI-)	[M-H] ⁻ calculated for C ₁₄ H ₁₁ BNO ₃ ⁻ : 252.08.

Potential Applications in Research and Development

The unique structural features of **4-(2-Cyanophenylmethoxy)phenylboronic acid** suggest its utility in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^[7] This compound serves as a versatile building block to introduce the 4-(2-cyanophenylmethoxy)phenyl moiety into various organic scaffolds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. [Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd.](http://www.splendidlab.in) [splendidlab.in]
- 3. [Williamson ether synthesis - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580871#literature-review-of-4-2-cyanophenylmethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com